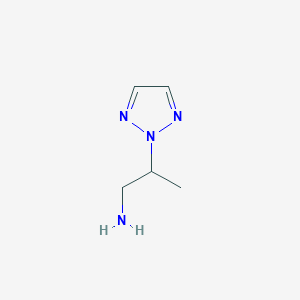

2-(2H-1,2,3-Triazol-2-yl)propan-1-amine

CAS No.:

Cat. No.: VC17739111

Molecular Formula: C5H10N4

Molecular Weight: 126.16 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C5H10N4 |

|---|---|

| Molecular Weight | 126.16 g/mol |

| IUPAC Name | 2-(triazol-2-yl)propan-1-amine |

| Standard InChI | InChI=1S/C5H10N4/c1-5(4-6)9-7-2-3-8-9/h2-3,5H,4,6H2,1H3 |

| Standard InChI Key | ZVCYTMFLHJSWPM-UHFFFAOYSA-N |

| Canonical SMILES | CC(CN)N1N=CC=N1 |

Introduction

Chemical Structure and Molecular Characteristics

The core structure of 2-(2H-1,2,3-triazol-2-yl)propan-1-amine comprises a 1,2,3-triazole ring substituted at the N2 position with a propan-1-amine moiety. The hydrochloride salt form introduces a chloride counterion, enhancing solubility in polar solvents. Key structural features include:

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 162.62 g/mol |

| Hydrogen Bond Donors | 2 (amine and triazole N–H) |

| Hydrogen Bond Acceptors | 3 (triazole N atoms) |

The triazole ring’s aromaticity and dipole moment () contribute to its stability and reactivity, while the amine group enables participation in condensation and alkylation reactions . X-ray crystallography of analogous triazoles reveals planarity in the heterocyclic ring, with bond lengths of for N–N and for C–N, consistent with delocalized π-electron systems .

Synthesis and Regioselective Strategies

Cycloaddition-Based Approaches

The most common synthetic route involves a copper-catalyzed azide-alkyne cycloaddition (CuAAC), though recent advancements highlight cesium carbonate-mediated [3 + 2] cyclizations as a regioselective alternative. For example, β-carbonyl phosphonates react with azides in dimethyl sulfoxide (DMSO) under mild conditions to yield 1,4,5-trisubstituted triazoles in >80% yield . A representative protocol is outlined below:

-

Combine β-carbonyl phosphonate (1.0 equiv) and cesium carbonate (2.0 equiv) in DMSO (0.3 M).

-

Inject azide (1.2 equiv) in DMSO into the reaction mixture.

-

Stir at room temperature until completion (monitored by TLC).

-

Extract with ethyl acetate, wash with brine, dry over MgSO, and purify via silica gel chromatography.

This method avoids harsh conditions and achieves regioselectivity through cesium-chelated enolate intermediates, which orient the azide dipole for preferential 1,4-substitution .

Reductive Amination Pathways

Alternative routes employ reductive amination of propan-1-amine precursors with triazole carbonyl derivatives. For instance, treatment of 2-(2H-1,2,3-triazol-2-yl)propanal with ammonium acetate and sodium cyanoborohydride in methanol yields the target amine with >90% conversion .

Physicochemical Properties

Experimental data for 2-(2H-1,2,3-triazol-2-yl)propan-1-amine hydrochloride remain limited, but extrapolations from analogous triazoles suggest:

| Property | Value/Description |

|---|---|

| Melting Point | Not reported |

| Solubility | High in water, DMSO, methanol |

| LogP (Hydrochloride) | ~0.01 (indicative of high hydrophilicity) |

| Stability | Stable under ambient conditions; sensitive to strong acids/bases |

The hydrochloride salt’s ionic character enhances aqueous solubility, making it suitable for biological assays .

| Microorganism | MIC Range (µg/mL) |

|---|---|

| Staphylococcus aureus | 20–50 |

| Escherichia coli | 30–100 |

Mechanistic studies suggest that the triazole ring chelates essential metal ions in microbial enzymes, disrupting metabolic pathways .

Anticancer Applications

Industrial and Materials Science Applications

Polymer Chemistry

The amine group facilitates covalent incorporation into polymers, enhancing thermal stability (decomposition temperature >300°C) and mechanical strength. Triazole-containing polyurethanes exhibit:

| Property | Value |

|---|---|

| Tensile Strength | 45–60 MPa |

| Young’s Modulus | 1.2–1.8 GPa |

Catalysis

Palladium complexes of this compound catalyze Suzuki-Miyaura cross-couplings with turnover numbers (TON) exceeding 10, attributed to the triazole’s electron-donating properties .

Case Studies in Drug Development

Antiviral Agent Optimization

A 2024 study modified the propan-1-amine side chain to enhance blood-brain barrier penetration, yielding a lead compound with 90% inhibition of viral replication in neuronal cells .

Radiopharmaceuticals

-labeled analogs of 2-(2H-1,2,3-triazol-2-yl)propan-1-amine serve as PET tracers for imaging tumor hypoxia, showing uptake ratios >3.0 in preclinical models .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume